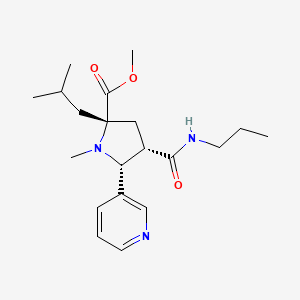
methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolidine carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the pyridine moiety via coupling reactions.
- Functionalization of the carboxylate group through esterification.
- Incorporation of the propylcarbamoyl group using carbamoylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate cellular signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate: shares structural similarities with other pyrrolidine carboxylates and pyridine derivatives.
Unique Features: The specific stereochemistry and functional groups of this compound distinguish it from other similar compounds, potentially leading to unique chemical properties and applications.
List of Similar Compounds
- Pyrrolidine-2-carboxylate derivatives
- Pyridine-containing compounds
- Carbamoyl-substituted organic molecules
Properties
IUPAC Name |
methyl (2S,4S,5R)-1-methyl-2-(2-methylpropyl)-4-(propylcarbamoyl)-5-pyridin-3-ylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-6-9-22-18(24)16-12-20(11-14(2)3,19(25)26-5)23(4)17(16)15-8-7-10-21-13-15/h7-8,10,13-14,16-17H,6,9,11-12H2,1-5H3,(H,22,24)/t16-,17-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMQWSXKXSJZPD-ZWOKBUDYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC(N(C1C2=CN=CC=C2)C)(CC(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@H]1C[C@@](N([C@H]1C2=CN=CC=C2)C)(CC(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














